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Compound of Interest

Compound Name: Berberastine

Cat. No.: B1212728 Get Quote

This guide provides an in-depth overview of the spectroscopic data for berberine, a quaternary

ammonium salt from the protoberberine group of benzylisoquinoline alkaloids. The information

is tailored for researchers, scientists, and drug development professionals, offering a

comprehensive resource for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) and Mass
Spectrometry (MS) Data
The following sections detail the NMR and MS data for berberine, presented in a clear and

structured format for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for Berberine
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Proton
Chemical Shift

(δ) in ppm
Solvent Frequency Reference

H-1 7.64 Methanol 600 MHz [1][2]

H-4 6.95 Methanol 600 MHz [1][2]

H-5 3.25 Methanol 600 MHz [1][2]

H-6 4.93 Methanol 600 MHz [1][2]

H-8 9.76 Methanol 600 MHz [1][2]

H-9 8.10 Methanol 600 MHz [1][2]

H-12 7.99 Methanol 600 MHz [1][2]

H-13 8.69 Methanol 600 MHz [1][2]

OCH₃ (2) 4.10 Methanol 600 MHz [1][2]

OCH₃ (3) 4.20 Methanol 600 MHz [1][2]

OCH₂O 6.10 Methanol 600 MHz [1][2]

Note: The proton numbering corresponds to the standard berberine structure.

Table 2: ¹³C NMR Spectroscopic Data for Berberine
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Carbon
Chemical Shift

(δ) in ppm
Solvent Frequency Reference

C-1 108.5 D₂O 900 MHz [3]

C-2 149.9 D₂O 900 MHz [3]

C-3 152.9 D₂O 900 MHz [3]

C-4 105.7 D₂O 900 MHz [3]

C-4a 133.2 D₂O 900 MHz [3]

C-5 29.3 D₂O 900 MHz [3]

C-6 56.4 D₂O 900 MHz [3]

C-8 146.4 D₂O 900 MHz [3]

C-8a 123.5 D₂O 900 MHz [3]

C-9 129.8 D₂O 900 MHz [3]

C-10 149.0 D₂O 900 MHz [3]

C-11 149.0 D₂O 900 MHz [3]

C-12 125.1 D₂O 900 MHz [3]

C-12a 139.7 D₂O 900 MHz [3]

C-13 121.2 D₂O 900 MHz [3]

C-13a 130.3 D₂O 900 MHz [3]

C-13b 139.7 D₂O 900 MHz [3]

OCH₃ (2) 57.1 D₂O 900 MHz [3]

OCH₃ (3) 62.4 D₂O 900 MHz [3]

OCH₂O 103.7 D₂O 900 MHz [3]

Note: The carbon numbering corresponds to the standard berberine structure. The data is

based on a predicted spectrum.
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Table 3: Mass Spectrometry (MS) Data for Berberine
Technique Ionization Mode

Precursor Ion

(m/z)

Major Fragment

Ions (m/z)
Reference

LC-ESI-MS Positive 336.1 [M]⁺
Not specified in

snippet
[4]

LC-MS/MS Positive 336.1 [M]⁺
321.1, 320.1,

306.1, 292.1

Not specified in

snippet

UHPLC-Q-TOF-

MS
Positive 336.1345 [M]⁺

320.0930,

321.0978,

306.0778,

304.0952

[5]

Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and MS data for

berberine, based on the available information.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of berberine hydrochloride is dissolved in a deuterated

solvent, such as methanol-d₄ or D₂O. Hexamethyldisilane (HMD) may be used as an internal

standard.[6][7]

Instrumentation: The NMR spectra are recorded on a high-field NMR spectrometer, for

instance, a 600 MHz instrument.[1][2]

Data Acquisition:

¹H NMR: The proton NMR spectrum is acquired to observe the chemical shifts and

coupling constants of the hydrogen atoms.

¹³C NMR: The carbon-13 NMR spectrum is obtained to identify the chemical shifts of the

carbon atoms in the molecule.
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Data Processing: The acquired data is processed, which includes Fourier transformation,

phase correction, and baseline correction, to obtain the final NMR spectrum. Chemical shifts

are referenced to the internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)
Sample Preparation: For analysis of berberine in biological matrices like human plasma, a

liquid-liquid extraction (LLE) or protein precipitation with acetonitrile is performed.[4][8]

Chromatographic Separation:

The extracted sample is injected into a high-performance liquid chromatography (HPLC)

or ultra-high-performance liquid chromatography (UHPLC) system.

A C18 column is commonly used for separation.[4]

The mobile phase typically consists of a gradient mixture of acetonitrile and an aqueous

buffer (e.g., ammonium acetate with formic acid).[4]

Mass Spectrometric Detection:

The eluent from the LC system is introduced into the mass spectrometer, often equipped

with an electrospray ionization (ESI) source.[4]

The analysis is performed in positive ion mode.[9]

For quantitative analysis, selected ion monitoring (SIM) or selected reaction monitoring

(SRM) mode can be used.[4] For structural elucidation, tandem mass spectrometry

(MS/MS) is employed to generate fragmentation patterns.

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the

chemical structure of berberine.

Caption: General workflow for the spectroscopic analysis of berberine.

Caption: Chemical structure of berberine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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